molecular formula C13H14BrN3O2 B13938136 1-(5-Bromo-8-methoxyisoquinolin-3-yl)-3-ethylurea

1-(5-Bromo-8-methoxyisoquinolin-3-yl)-3-ethylurea

Cat. No.: B13938136
M. Wt: 324.17 g/mol
InChI Key: XSYKJAPRPFZKAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-8-methoxyisoquinolin-3-yl)-3-ethylurea is a synthetic organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Bromo-8-methoxyisoquinolin-3-yl)-3-ethylurea typically involves the following steps:

    Bromination: The starting material, 8-methoxyisoquinoline, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.

    Urea Formation: The brominated product is then reacted with ethyl isocyanate under controlled conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-8-methoxyisoquinolin-3-yl)-3-ethylurea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: 1-(5-Hydroxy-8-methoxyisoquinolin-3-yl)-3-ethylurea.

    Reduction: 1-(8-Methoxyisoquinolin-3-yl)-3-ethylurea.

    Substitution: 1-(5-Substituted-8-methoxyisoquinolin-3-yl)-3-ethylurea.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-8-methoxyisoquinolin-3-yl)-3-ethylurea depends on its specific biological target. Generally, isoquinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The bromine and methoxy groups may enhance binding affinity to specific molecular targets, while the urea moiety can form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Bromoisoquinolin-3-yl)-3-ethylurea: Lacks the methoxy group, which may affect its biological activity.

    1-(5-Methoxyisoquinolin-3-yl)-3-ethylurea: Lacks the bromine atom, which may influence its reactivity and binding properties.

    1-(5-Bromo-8-methoxyisoquinolin-3-yl)-3-methylurea: Has a methyl group instead of an ethyl group, which may alter its pharmacokinetic properties.

Uniqueness

1-(5-Bromo-8-methoxyisoquinolin-3-yl)-3-ethylurea is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the isoquinoline core and urea moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H14BrN3O2

Molecular Weight

324.17 g/mol

IUPAC Name

1-(5-bromo-8-methoxyisoquinolin-3-yl)-3-ethylurea

InChI

InChI=1S/C13H14BrN3O2/c1-3-15-13(18)17-12-6-8-9(7-16-12)11(19-2)5-4-10(8)14/h4-7H,3H2,1-2H3,(H2,15,16,17,18)

InChI Key

XSYKJAPRPFZKAP-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.